molecular formula C9H8N2O4S B14617320 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one CAS No. 60839-90-9

4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one

Cat. No.: B14617320
CAS No.: 60839-90-9
M. Wt: 240.24 g/mol
InChI Key: LZOXOJMTMCWRBV-UHFFFAOYSA-N
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Description

4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that features a unique structure combining a nitrophenyl group with an oxathiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride

    Substitution: Sodium methoxide or other nucleophiles

Major Products:

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in binding to these targets, while the oxathiazolidinone ring could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • 4-Methylidene-3-(4-chlorophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
  • 4-Methylidene-3-(4-methylphenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
  • 4-Methylidene-3-(4-fluorophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one

Comparison: Compared to its analogs, 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry.

Properties

CAS No.

60839-90-9

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

4-methylidene-3-(4-nitrophenyl)oxathiazolidine 2-oxide

InChI

InChI=1S/C9H8N2O4S/c1-7-6-15-16(14)10(7)8-2-4-9(5-3-8)11(12)13/h2-5H,1,6H2

InChI Key

LZOXOJMTMCWRBV-UHFFFAOYSA-N

Canonical SMILES

C=C1COS(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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